molecular formula C21H26N2O7S2 B4020589 ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate

ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate

Cat. No. B4020589
M. Wt: 482.6 g/mol
InChI Key: WRMVUWYACKFNBK-UHFFFAOYSA-N
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Description

"Ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate" appears to be a complex organic compound. However, specific literature directly addressing this compound is limited. Generally, such compounds are studied for their synthesis methods, molecular structures, chemical and physical properties.

Synthesis Analysis

A related compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo, 2009). This suggests that the synthesis of ethyl bithiophene derivatives might involve similar reactants and catalysts.

Molecular Structure Analysis

In a study on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, the molecules were linked by hydrogen bonds forming complex structures (Costa et al., 2007). This indicates that the molecular structure of ethyl bithiophene derivatives might also exhibit intricate hydrogen bonding patterns, influencing their physical and chemical properties.

Chemical Reactions and Properties

The synthesis of related compounds often involves reactions like N-alkylation and carbamoylation (Vaid et al., 2014). These reactions can significantly alter the chemical properties of the resulting compounds, including their reactivity and potential applications in various fields.

Physical Properties Analysis

The physical properties of similar compounds, like ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, are determined through methods like X-ray diffraction (Xiao-lon, 2015). These methods can reveal crucial information like crystal structure and molecular geometry.

Chemical Properties Analysis

The chemical properties of ethyl bithiophene derivatives can be inferred from studies on similar compounds. For instance, the study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed their antimicrobial activities and provided insights into their structure-activity relationships (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2.C2H2O4/c1-2-24-19(23)17-14(15-8-7-11-25-15)13-26-18(17)20-16(22)12-21-9-5-3-4-6-10-21;3-1(4)2(5)6/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMVUWYACKFNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate
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ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate
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ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate
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ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate

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